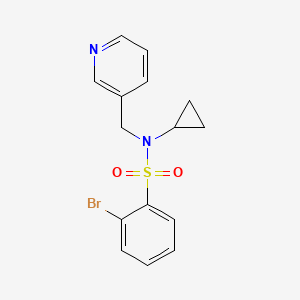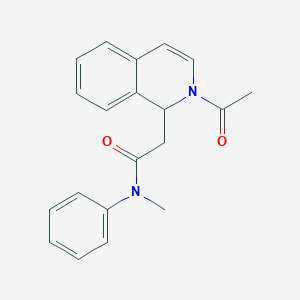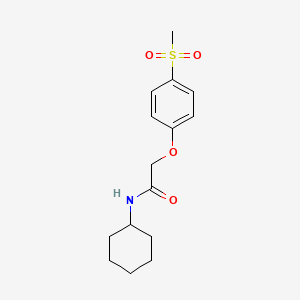
2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula C17H17BrN2O2S and has a molecular weight of 401.3 g/mol. It is a white to off-white powder that is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).
Wirkmechanismus
The mechanism of action of 2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide involves the inhibition of PKC theta. This compound binds to the ATP-binding site of PKC theta and prevents its activation. This leads to a decrease in T-cell activation and proliferation, which can be beneficial in the treatment of autoimmune diseases and transplant rejection.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has several biochemical and physiological effects. It has been found to inhibit the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-gamma) in T-cells. It also inhibits the activation of nuclear factor of activated T-cells (NFAT), which is involved in the transcription of genes involved in T-cell activation and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide in lab experiments is its selectivity for PKC theta. This allows for the specific inhibition of this kinase without affecting other PKC isoforms. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide in scientific research. One area of interest is its potential use in the treatment of autoimmune diseases and transplant rejection. Further studies are needed to determine the efficacy and safety of this compound in humans. Another future direction is the development of more potent and selective inhibitors of PKC theta based on the structure of 2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide.
Synthesemethoden
The synthesis of 2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide involves several steps. The first step is the reaction of 3-bromopyridine with cyclopropylamine to form N-cyclopropyl-3-bromopyridin-2-amine. This intermediate is then reacted with benzenesulfonyl chloride to form N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide. Finally, the addition of bromine to this compound leads to the formation of 2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has been found to have potential applications in scientific research. One of the main areas of interest is its role as a selective inhibitor of protein kinase C (PKC) theta. PKC theta is a serine/threonine kinase that plays a crucial role in T-cell activation and proliferation. Inhibition of PKC theta has been shown to have therapeutic potential in the treatment of autoimmune diseases and transplant rejection.
Eigenschaften
IUPAC Name |
2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2S/c16-14-5-1-2-6-15(14)21(19,20)18(13-7-8-13)11-12-4-3-9-17-10-12/h1-6,9-10,13H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTUAWGRJQRPDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(methoxymethyl)phenyl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B7545635.png)




![N-[1-(3-chlorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7545661.png)

![N-(2,4-difluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanamide](/img/structure/B7545684.png)
![N-(2,5-difluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanamide](/img/structure/B7545694.png)

![3-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]thiolane 1,1-dioxide](/img/structure/B7545707.png)
![N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7545727.png)
![(3-Methyl-1-benzothiophen-2-yl)-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7545730.png)
